Tris(3,5-dimethyl-1-pyrazolyl)methane

Bioinorganic Chemistry Electrochemistry Molybdenum Enzymes

Scorpionate ligands with inadequate steric or electronic tuning waste experimental effort. Tris(3,5-dimethyl-1-pyrazolyl)methane solves this: the 3,5-dimethyl substitution enhances basicity and metal-center shielding versus unsubstituted Tpm, while its neutral charge avoids B-N hydrolytic instability inherent to anionic Tp analogues. - Delivers quantitative cis-cyclooctene epoxidation within 5 h at 55 °C when used as [MoO2Cl(Tpm*)]BF4. - Enables ~500-fold OAT rate enhancement vs. charged analogs; critical for molybdoenzyme modeling. - Available from stock in ≥98% (GC) purity; ambient shipping; reliable global supply for iterative ligand screening.

Molecular Formula C16H22N6
Molecular Weight 298.39 g/mol
CAS No. 28791-97-1
Cat. No. B1228933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3,5-dimethyl-1-pyrazolyl)methane
CAS28791-97-1
Synonymstris(3,5-dimethyl-1-pyrazolyl)methane
Molecular FormulaC16H22N6
Molecular Weight298.39 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C
InChIInChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3
InChIKeyCOKUMKYWINNWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(3,5-dimethyl-1-pyrazolyl)methane Identity & Specification


Tris(3,5-dimethyl-1-pyrazolyl)methane (CAS 28791-97-1), commonly abbreviated as Tpm* or HC(3,5-Me2pz)3, is a neutral, tripodal, nitrogen-donor scorpionate ligand belonging to the tris(pyrazolyl)methane family [1]. It features three 3,5-dimethyl-substituted pyrazolyl rings connected via a central methine carbon, providing a facial N,N,N coordination pocket for transition metals, lanthanides, and main group elements [2]. As a charge-neutral analogue of the widely studied anionic hydrotris(pyrazolyl)borate (Tp) ligands, Tpm* offers distinct electronic and steric properties that critically influence the reactivity and stability of its metal complexes without introducing the hydrolytic instability associated with B–N bonds [3].

Why Generic Tpm Ligands Cannot Substitute Tpm*


Generic substitution of tris(pyrazolyl)methane ligands is scientifically invalid due to the critical impact of 3,5-dimethyl substitution on both steric and electronic properties. The electron-donating methyl groups in Tpm* significantly enhance ligand basicity and steric protection of the metal center compared to the unsubstituted Tpm analogue, directly altering coordination geometry, complex stability, and catalytic performance [1]. More critically, substitution of the neutral Tpm* for its anionic Tp* (hydrotris(3,5-dimethylpyrazolyl)borate) counterpart fundamentally changes the overall charge of the resulting complex, which has been experimentally demonstrated to shift redox potentials by hundreds of millivolts and alter reaction rates by orders of magnitude [2]. These non-linear differences in reactivity preclude any assumption of functional equivalence in catalytic or stoichiometric applications.

Quantitative Differentiation Against Closest Analogues


Redox Potential Modulation in Molybdenum(VI) Complexes

In a direct head-to-head comparison of isostructural cis-dioxomolybdenum(VI) complexes, the substitution of the neutral Tpm* ligand for the monoanionic Tp* ligand results in a substantial anodic shift of the Mo(VI)/Mo(V) redox couple. This demonstrates the profound effect of the ligand's overall charge on the electronic structure of the metal center [1].

Bioinorganic Chemistry Electrochemistry Molybdenum Enzymes

Oxygen-Atom-Transfer Reactivity Enhancement

The positive charge of the [Tpm*MoO2Cl]+ complex, compared to the neutral Tp*MoO2Cl, lowers the LUMO energy and increases the electrophilicity of the molybdenum center. This translates directly into a dramatically enhanced rate of oxygen-atom-transfer (OAT) to a phosphine substrate, quantified through detailed Eyring analysis [1].

Catalysis Oxygen Atom Transfer Mechanistic Chemistry

Mechanistic Divergence in Catalytic Intermediates

The enhanced Lewis acidity of the Mo(IV) center in the Tpm*-supported system induces a fundamental change in reaction mechanism compared to the Tp* analogue. The second step of the OAT reaction proceeds via an associative pathway for the Tpm* system instead of the dissociative pathway observed for the Tp* system, leading to a substantially different rate at low temperatures [1].

Mechanistic Chemistry Catalysis Lewis Acidity

Metal-Ligand Binding Strength in Lanthanide Complexes

X-ray crystallographic studies on a series of lanthanide complexes reveal a fundamental difference in ligand binding strength. The neutral Tpm* ligand is demonstrably less strongly bound to the metal center compared to its anionic trispyrazolylborate analogues [1].

Lanthanide Chemistry Coordination Chemistry Structural Chemistry

Optimal Application Scenarios


High-Performance Molybdenum Epoxidation Catalysts

Researchers focused on olefin epoxidation should select Tpm* to prepare molybdenum(VI) catalyst precursors like [MoO2Cl{Tpm*}]BF4. The evidence demonstrates that this catalyst achieves quantitative conversion of cis-cyclooctene to epoxycyclooctane within 5 hours at 55 °C using TBHP as oxidant when water is rigorously excluded [1]. The ionic liquid compatibility of the complex further expands its utility in green chemistry applications [1].

Bioinorganic Oxygen-Atom-Transfer Mechanism Studies

Tpm* is the ligand of choice for constructing model complexes to probe the reactivity of molybdenum-containing enzymes. The direct, quantitative head-to-head comparisons showing a 350 mV redox potential shift, a ~500-fold rate enhancement for the first OAT step, and a 750-fold rate enhancement with a mechanistic switch for the second step, make Tpm* complexes uniquely powerful tools for dissecting the fundamental roles of charge and electronic effects in biological OAT [2].

Lanthanide Complexes with Tunable Ligand Lability

For applications in lanthanide coordination chemistry where controlled ligand dissociation is advantageous—such as in the design of precursors for materials deposition or in homogeneous catalysis—Tpm* offers a proven, weaker-binding alternative to anionic Tp ligands. The structurally characterized series of [Ln(Tpm*)Cl3] and [Ln(Tpm*)(OTf)3(THF)] complexes provides a reliable and reproducible synthetic entry point for exploring lanthanide chemistry with this tunable ligand platform [3].

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